1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(2,2-Difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H14ClF2N3. It is known for its unique structure, which includes a difluoroethyl group and a pyrazolylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. One common method includes the reaction of 1-ethylpyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethanol
- 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
Uniqueness
1-(2,2-Difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-2-17-6-9(4-15-17)3-14-10-5-16-18(7-10)8-11(12)13;/h4-7,11,14H,2-3,8H2,1H3;1H |
InChI Key |
ZFPWZKHEGXYCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)CC(F)F.Cl |
Origin of Product |
United States |
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